
Dimethyl 2-cyanoisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-cyanoisophthalate is an organic compound with the molecular formula C11H9NO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a cyano group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the esterification of 2-cyanoisophthalic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-cyanoisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 2-cyanoisophthalic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted isophthalates depending on the nucleophile used.
Hydrolysis: 2-cyanoisophthalic acid.
Reduction: 2-aminoisophthalate derivatives.
Applications De Recherche Scientifique
Dimethyl 2-cyanoisophthalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of dimethyl 2-cyanoisophthalate in chemical reactions involves the activation of the cyano and ester groups. The cyano group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or transesterification, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl isophthalate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
Dimethyl terephthalate: Has a different substitution pattern on the aromatic ring, leading to different reactivity and applications.
Dimethyl phthalate: Contains two ester groups but no cyano group, resulting in different chemical behavior.
Uniqueness
Dimethyl 2-cyanoisophthalate is unique due to the presence of both ester and cyano groups, which provide a combination of reactivity and versatility in synthetic applications. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, while the ester groups offer opportunities for hydrolysis and transesterification.
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
dimethyl 2-cyanobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,1-2H3 |
Clé InChI |
NSCPHKARVJYUAF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)
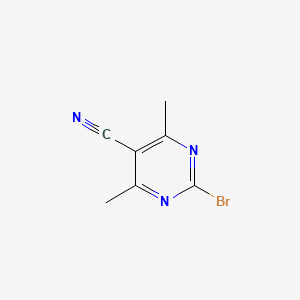
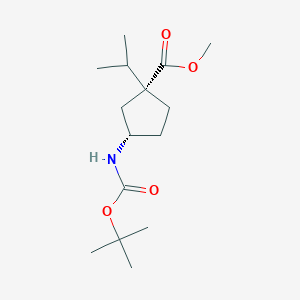
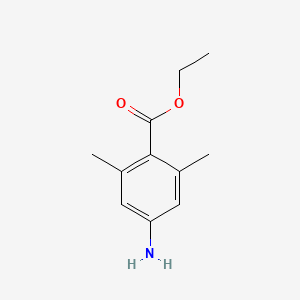
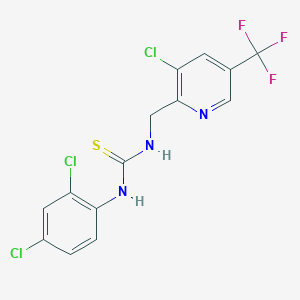
![4-Chloro-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13093894.png)
![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)
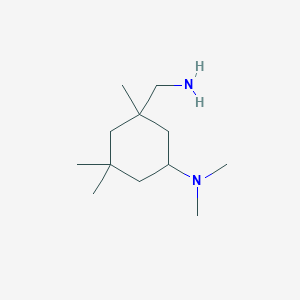


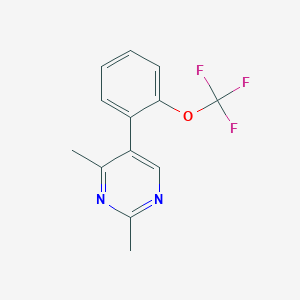
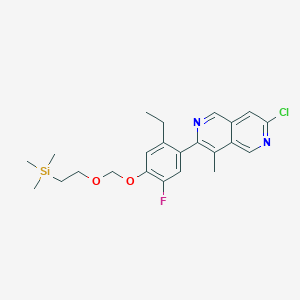
![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
